Physicochemical Properties and Synthetic Utility of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile
Physicochemical Properties and Synthetic Utility of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile
Executive Summary
In the landscape of modern drug discovery and organic synthesis, α -amino nitriles serve as highly versatile, multifunctional intermediates. 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile (CAS: 261951-73-9) is a prime example of a strategically substituted building block. By combining a dense array of reactive functional groups (a primary amine and a nitrile) with a carefully decorated aromatic ring (3-fluoro and 4-methyl substituents), this compound provides a robust foundation for synthesizing unnatural amino acids, vicinal diamines, and complex nitrogenous heterocycles.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis via the Strecker reaction, and its downstream stability and utility in medicinal chemistry.
Molecular Architecture & Physicochemical Profiling
The structural uniqueness of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile lies in the synergistic electronic effects of its aromatic substituents. The small, highly electronegative fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), which modulates the pKa of the benzylic amine and enhances the overall metabolic stability of the molecule by resisting cytochrome P450-mediated oxidation 1. Conversely, the para-methyl group provides a hyperconjugative electron-donating effect (+R), balancing the electron density across the aromatic system and providing a lipophilic anchor for target protein binding.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties, highlighting the causality behind their significance in synthetic workflows and drug design 2.
| Property | Value | Causality / Significance |
| IUPAC Name | 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile | Standard nomenclature defining the α -stereocenter. |
| CAS Registry Number | 261951-73-9 | Unique chemical identifier for procurement and literature tracking. |
| Molecular Formula | C₁₀H₁₁FN₂ | Determines the stoichiometric baseline for synthetic scaling. |
| Molecular Weight | 178.21 g/mol | Low molecular weight, leaving ample room for downstream elaboration without violating Lipinski's Rule of 5. |
| Predicted LogP | ~1.96 | Indicates moderate lipophilicity; ensures the free base partitions efficiently into organic solvents (e.g., ethyl acetate) during extraction. |
| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) | Critical for target protein interaction, solubility, and subsequent functionalization (e.g., amide coupling). |
| Hydrogen Bond Acceptors | 2 (Nitrile -CN, Amine -NH₂) | Facilitates dipole interactions in biological systems and serves as coordination sites for transition metal catalysts. |
Synthetic Methodology: The Strecker Approach
The most direct and atom-economical route to 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is the classical multi-component Strecker synthesis 3. This reaction transforms 3-fluoro-4-methylbenzaldehyde into the target α -amino nitrile.
Experimental Protocol: Self-Validating Strecker Synthesis
Objective: To generate the α -amino nitrile with high yield while strictly suppressing the thermodynamically favored retro-Strecker degradation.
Step 1: Imine Formation (Schiff Base Generation)
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Action: Dissolve 1.0 equivalent of 3-fluoro-4-methylbenzaldehyde in a 1:1 mixture of Methanol/Water. Add 1.5 equivalents of Ammonium Chloride ( NH4Cl ) and stir at room temperature for 30 minutes.
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Causality: NH4Cl serves a dual, highly specific purpose. It acts as the ammonia source for nucleophilic attack on the aldehyde carbonyl. Simultaneously, the ammonium ion ( pKa≈9.2 ) provides a mildly acidic environment that protonates the carbonyl oxygen. This increases the electrophilicity of the carbon center, driving imine formation without requiring harsh Brønsted acids that could degrade the substrate.
Step 2: Cyanide Addition
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Action: Slowly add 1.2 equivalents of Sodium Cyanide ( NaCN ) to the reaction mixture. Stir for 12-24 hours at room temperature. Monitor the consumption of the aldehyde via TLC (Hexane:Ethyl Acetate 7:3).
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Causality: NaCN must be added slowly to control the exothermic release of HCN in situ. The buffering capacity of the NH4Cl/NH3 system prevents the solution from becoming excessively basic. High pH levels thermodynamically favor the retro-Strecker reaction, where the α -amino nitrile expels the cyanide ion to revert to the imine 4.
Step 3: Extraction and Isolation
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Action: Quench the reaction with water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Causality: The target α -amino nitrile has a LogP of 1.96, making it highly soluble in Ethyl Acetate. The aqueous quench and brine wash effectively remove unreacted NaCN , NH4Cl , and highly polar impurities. This creates a self-validating purification step based on partition coefficients, ensuring only the lipophilic organic product is isolated.
Fig 1: Strecker synthesis workflow for 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile.
Physicochemical Behavior, Stability, & Utility
Degradation Kinetics (The Retro-Strecker Pathway)
α -Amino nitriles are inherently metastable. In strongly basic aqueous conditions, 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile undergoes retro-Strecker degradation. The unprotonated amine lone pair facilitates the expulsion of the cyanide anion, reverting the molecule to the imine, which subsequently hydrolyzes back to the aldehyde and ammonia. To mitigate this, the compound is often stored at low temperatures or converted into its hydrochloride salt, which locks the amine lone pair and drastically increases shelf life.
Downstream Synthetic Utility
The true value of this compound lies in its orthogonal reactivity 5:
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Acidic Hydrolysis: Treatment with concentrated HCl at elevated temperatures hydrolyzes the nitrile group to a carboxylic acid, yielding the unnatural amino acid 2-amino-2-(3-fluoro-4-methylphenyl)acetic acid.
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Reduction: Treatment with Lithium Aluminum Hydride ( LiAlH4 ) or catalytic hydrogenation ( H2/Pd ) reduces the nitrile to a primary amine, yielding a 1-aryl-1,2-ethanediamine derivative, which is a privileged scaffold for synthesizing imidazolidines and piperazines.
Fig 2: Downstream synthetic utility and degradation pathways of the alpha-amino nitrile.
References
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LookChem Database. "CAS No.261951-73-9, 3-Fluoro-4-methylphenylacetonitrile Suppliers." LookChem. 2
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Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Master Organic Chemistry, Nov 12, 2018. 3
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Chemical Society Reviews. "Fluorine in medicinal chemistry." Purser S, Moore PR, Swallow S, Gouverneur V. Chem Soc Rev. 2008;37:320–330. 1
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Organic Letters. "Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C–H Cyanation." ACS Publications, May 10, 2021. 5
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Aalto University. "Multi-component Reactions – Methods for Drug Discovery." Aaltodoc, Jan 07, 2026. 4
